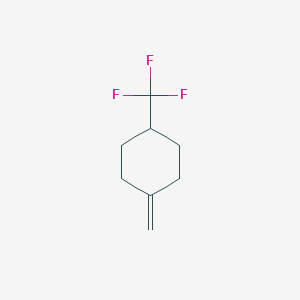
(2-Ethoxy-4-nitrophenyl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Ethoxy-4-nitrophenyl)methanol is an organic compound with the molecular formula C9H11NO4 It is characterized by the presence of an ethoxy group (-OCH2CH3) and a nitro group (-NO2) attached to a benzene ring, along with a methanol group (-CH2OH)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-4-nitrophenyl)methanol typically involves the nitration of ethoxybenzene followed by reduction and subsequent functional group transformations. One common method is the nitration of ethoxybenzene using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the para position. The resulting 4-nitroethoxybenzene is then subjected to reduction using a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C) to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is essential to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Ethoxy-4-nitrophenyl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Tin(II) chloride (SnCl2) in hydrochloric acid (HCl).
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products Formed
Oxidation: (2-Ethoxy-4-nitrophenyl)acetic acid.
Reduction: (2-Ethoxy-4-aminophenyl)methanol.
Substitution: (2-Methoxy-4-nitrophenyl)methanol.
Applications De Recherche Scientifique
(2-Ethoxy-4-nitrophenyl)methanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and polymers due to its functional groups that can undergo further chemical modifications.
Mécanisme D'action
The mechanism of action of (2-Ethoxy-4-nitrophenyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ethoxy and methanol groups may also contribute to the compound’s solubility and ability to penetrate biological membranes, enhancing its bioavailability and efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2-Methoxy-4-nitrophenyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.
(2-Ethoxy-4-aminophenyl)methanol: Similar structure but with an amino group instead of a nitro group.
(2-Ethoxy-4-nitrophenyl)acetic acid: Similar structure but with a carboxylic acid group instead of a methanol group.
Uniqueness
(2-Ethoxy-4-nitrophenyl)methanol is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The ethoxy group offers increased lipophilicity compared to the methoxy group, potentially enhancing its interaction with hydrophobic biological targets. The nitro group provides a site for reduction reactions, leading to the formation of biologically active intermediates.
Propriétés
Numéro CAS |
10473-47-9 |
|---|---|
Formule moléculaire |
C9H11NO4 |
Poids moléculaire |
197.19 g/mol |
Nom IUPAC |
(2-ethoxy-4-nitrophenyl)methanol |
InChI |
InChI=1S/C9H11NO4/c1-2-14-9-5-8(10(12)13)4-3-7(9)6-11/h3-5,11H,2,6H2,1H3 |
Clé InChI |
LDIYSOPBNFWUIH-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC(=C1)[N+](=O)[O-])CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl N-[1-(cyclopentylamino)propan-2-yl]carbamate](/img/structure/B13886841.png)

![3-{[tert-Butyl(dimethyl)silyl]oxy}propanoyl chloride](/img/structure/B13886853.png)




![2-[5-Methyl-2-(1-oxidopyridin-1-ium-2-yl)-1,3-thiazol-4-yl]ethyl acetate](/img/structure/B13886882.png)





